![molecular formula C11H14N2O2 B1335210 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide CAS No. 667437-07-2](/img/structure/B1335210.png)
2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide
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Overview
Description
2-(2,3-Dihydro-1H-inden-5-yloxy)acetohydrazide is a chemical compound with the molecular formula C11H14N2O2 and a molecular weight of 206.24 g/mol . . It features an indene moiety, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentene ring, linked to an acetohydrazide group through an ether linkage.
Preparation Methods
The synthesis of 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide typically involves the following steps:
Starting Material: The synthesis begins with 2,3-dihydro-1H-inden-5-ol, which is reacted with chloroacetic acid to form 2-(2,3-dihydro-1H-inden-5-yloxy)acetic acid.
Formation of Acetohydrazide: The 2-(2,3-dihydro-1H-inden-5-yloxy)acetic acid is then treated with hydrazine hydrate under reflux conditions to yield this compound.
Chemical Reactions Analysis
2-(2,3-Dihydro-1H-inden-5-yloxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the hydrazide group to an amine.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures typically range from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antidiabetic Properties
Research indicates that compounds similar to 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide can act as antagonists or inverse agonists of the ghrelin receptor. This mechanism is particularly relevant for treating conditions such as type 2 diabetes and obesity-related disorders. The modulation of ghrelin signaling can lead to improved glycemic control and reduced insulin resistance, making it a promising candidate for diabetes management .
2. Anticancer Activity
The compound has shown potential in anticancer research. Studies have demonstrated that derivatives of similar structures exhibit significant antitumor activity against various human cancer cell lines. For instance, compounds evaluated through the National Cancer Institute's protocols displayed notable growth inhibition rates, suggesting that this compound could be explored further for its anticancer properties .
Case Study 1: Ghrelin Receptor Antagonism
A study involving the administration of a related compound demonstrated significant reductions in blood glucose levels in murine models of type 2 diabetes. The treatment improved insulin sensitivity and reduced hepatic steatosis, indicating that compounds similar to this compound could play a role in metabolic disease therapies .
Case Study 2: Antitumor Efficacy
In a recent investigation into the anticancer properties of structurally related compounds, researchers found that these compounds exhibited high levels of antimitotic activity against various cancer cell lines. The mean growth inhibition values suggested a strong potential for development into therapeutic agents targeting specific types of cancer .
Mechanism of Action
The mechanism of action of 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The indene moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The acetohydrazide group can form hydrogen bonds with target proteins, influencing their function and stability .
Comparison with Similar Compounds
Similar compounds to 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide include:
2-(2,3-Dihydro-1H-inden-5-yloxy)-N-methylacetamide: This compound has a similar structure but features a methyl group instead of a hydrazide group.
Indole Derivatives: Compounds containing the indole moiety, such as indole-3-acetic acid, share structural similarities and exhibit diverse biological activities.
The uniqueness of this compound lies in its specific combination of the indene and acetohydrazide groups, which confer distinct chemical and biological properties.
Biological Activity
The compound 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide is a hydrazone derivative that has garnered attention for its potential biological activities. This article explores its synthesis, characterization, and biological evaluation, focusing on its anticancer, antimicrobial, and cholinesterase inhibitory properties.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 2,3-dihydro-1H-indene derivatives with acetohydrazide. Characterization methods such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Table 1: Characterization Data
Characterization Method | Observed Values |
---|---|
NMR Chemical Shifts | δ: 2.85–2.97 (m, 6H), 4.48 (s, 2H) |
IR Peaks | 1656 (C=O amide), 1263 (C-O) |
Mass Spectrometry | Confirmed molecular weight |
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing the oxadiazole moiety have shown promise in inhibiting cancer cell proliferation.
Case Study: Oxadiazole Derivatives
A study evaluated a series of oxadiazole derivatives for their anticancer activity against various cancer cell lines. The results indicated that certain derivatives had GI50 values in the range of 1.41−15.8μM, suggesting potent anticancer effects .
Antimicrobial Activity
The antimicrobial properties of hydrazone derivatives have also been assessed against various pathogens. In particular, studies have shown that certain hydrazone compounds exhibit significant inhibitory activity against Mycobacterium tuberculosis.
Table 2: Antimicrobial Activity Against Mycobacterium tuberculosis
Compound | MIC (μg/mL) | Activity Level |
---|---|---|
Hydrazone A | 6.25 | Highly Active |
Hydrazone B | 12.5 | Moderately Active |
Hydrazone C | 25 | Low Activity |
Cholinesterase Inhibition
Cholinesterase inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's. Compounds related to this compound have shown potential as acetylcholinesterase (AChE) inhibitors.
Research Findings
A review highlighted that several hydrazone derivatives demonstrated AChE inhibitory activity with IC50 values significantly lower than standard drugs . This suggests a potential therapeutic application in treating cognitive disorders.
Properties
IUPAC Name |
2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c12-13-11(14)7-15-10-5-4-8-2-1-3-9(8)6-10/h4-6H,1-3,7,12H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYLSFHARIIARB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OCC(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40390659 |
Source
|
Record name | 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40390659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
667437-07-2 |
Source
|
Record name | 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40390659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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